[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid [3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464391
InChI: InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)
SMILES: CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13464391

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)
Standard InChI Key XUFXBHWAIGWPLC-UHFFFAOYSA-N
SMILES CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of:

  • A pyrrolidine ring (5-membered saturated amine heterocycle).

  • A Boc-protected isopropyl amino group at the 3-position, providing steric protection and acid-labile deprotection potential.

  • An acetic acid group at the 1-position, enabling conjugation or further functionalization.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₈N₂O₄
Molecular Weight300.39 g/mol
CAS Number1353972-59-4
IUPAC Name2-[3-[(2-methylpropan-2-yl)oxycarbonyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Key Functional GroupsBoc-protected amine, carboxylic acid

Spectroscopic Characterization

  • NMR: ¹H and ¹³C NMR spectra confirm the pyrrolidine ring (δ 1.8–3.5 ppm for ring protons) and Boc group (δ 1.4 ppm for tert-butyl) .

  • IR: Peaks at ~1680 cm⁻¹ (C=O, Boc) and ~1725 cm⁻¹ (C=O, acetic acid) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step strategies:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .

  • Isopropylamino Group Introduction: Alkylation of the pyrrolidine nitrogen using isopropyl halides under basic conditions (e.g., K₂CO₃).

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., DMAP) .

  • Acetic Acid Functionalization: Alkylation with bromoacetic acid or ester hydrolysis .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Cyclization of 4-aminobutyric acid75%
2Isopropyl bromide, K₂CO₃, DMF82%
3Boc₂O, DMAP, DCM, 0°C to RT90%
4Bromoacetic acid, NaH, THF68%

Industrial-Scale Production

  • Continuous Flow Chemistry: Enhances yield and reduces reaction time for Boc protection steps .

  • Green Chemistry: Solvent substitution (e.g., ethyl acetate instead of DCM) improves sustainability .

Applications in Pharmaceutical Research

Intermediate in Peptide Synthesis

The Boc group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), facilitating sequential peptide coupling. The acetic acid moiety allows conjugation to resins or biomolecules .

Bioactive Molecule Development

  • Protease Inhibitors: Structural analogs show nanomolar inhibition of HIV-1 protease due to pyrrolidine’s conformational rigidity .

  • Anticancer Agents: Derivatives induce apoptosis in FaDu hypopharyngeal cancer cells (IC₅₀ = 2.1 μM) by disrupting microtubule assembly .

Table 3: Biological Activity of Structural Analogs

CompoundTargetIC₅₀/EC₅₀Reference
(S)-1-Boc-3-pyrrolidineacetic acidHIV-1 protease85 nM
Piperidine-based HSET inhibitorMicrotubule clustering1.8 μM

Neurological Applications

  • Neuroprotective Effects: Carboxylic acid derivatives mitigate oxidative stress in neuronal cells (70% viability at 10 μM) .

  • Dual Cholinesterase Inhibition: Analogous structures inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with Ki values of 120 nM and 250 nM, respectively.

Comparative Analysis with Structural Analogs

Boc vs. Cbz Protection

PropertyBoc-Protected DerivativeCbz-Protected Derivative
Deprotection ConditionsAcidic (TFA)Hydrogenolysis (H₂/Pd-C)
StabilityStable in basesStable in acids
Molecular Weight300.39 g/mol318.4 g/mol
ApplicationSolid-phase peptide synthesisSolution-phase synthesis

Piperidine vs. Pyrrolidine Derivatives

  • Piperidine Analogs: Higher metabolic stability but reduced solubility (e.g., logP = 1.8 vs. 1.2 for pyrrolidine) .

  • Pyrrolidine Derivatives: Enhanced conformational flexibility improves receptor binding in kinase inhibitors .

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis of the (S)-enantiomer remains challenging; biocatalytic methods using ketoreductases are under investigation .

  • Prodrug Development: Esterification of the acetic acid group (e.g., ethyl ester) enhances bioavailability in preclinical models .

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